molecular formula C10H16ClN3O2 B13633883 Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B13633883
M. Wt: 245.70 g/mol
InChI Key: YBVWKCGZPQOASZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring, along with other functional groups, makes this compound a potential candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions:

    Amino Acid Derivative Formation: The amino acid derivative can be synthesized by reacting the pyrazole compound with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form a hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and other functional groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoate: Similar structure but lacks the methyl group on the pyrazole ring.

    Ethyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)-2-methylpropanoate: Similar structure but lacks the chloro group on the pyrazole ring.

    Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-ethylpropanoate: Similar structure but has an ethyl group instead of a methyl group on the propanoate moiety.

Uniqueness

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanoate

InChI

InChI=1S/C10H16ClN3O2/c1-4-16-9(15)10(3,12)6-14-7(2)8(11)5-13-14/h5H,4,6,12H2,1-3H3

InChI Key

YBVWKCGZPQOASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C(=C(C=N1)Cl)C)N

Origin of Product

United States

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